molecular formula C22H23ClN2O3 B14978887 N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B14978887
M. Wt: 398.9 g/mol
InChI Key: ZHBNPYBDXVOERR-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with a unique structure that combines a chlorophenyl group, a dimethylaminoethyl group, and a chromene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the chromene core, followed by the introduction of the chlorophenyl and dimethylaminoethyl groups through substitution reactions. The final step involves the formation of the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the chlorophenyl ring.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Researchers explore its potential as a pharmaceutical agent, particularly in drug discovery and development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide include:

  • N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives
  • 2-(dimethylamino)ethyl methacrylate
  • Indole derivatives

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C22H23ClN2O3

Molecular Weight

398.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-6,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C22H23ClN2O3/c1-13-9-14(2)21-16(10-13)19(26)11-20(28-21)22(27)24-12-18(25(3)4)15-7-5-6-8-17(15)23/h5-11,18H,12H2,1-4H3,(H,24,27)

InChI Key

ZHBNPYBDXVOERR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NCC(C3=CC=CC=C3Cl)N(C)C)C

Origin of Product

United States

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